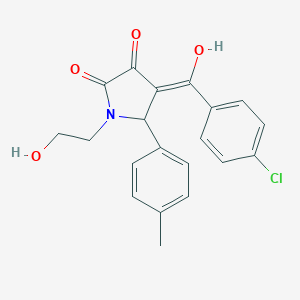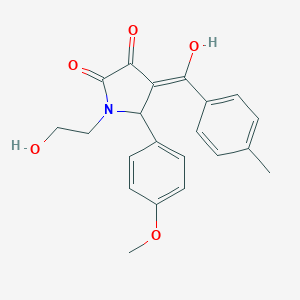![molecular formula C21H28N2O3 B247138 3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]-N~1~-(3-METHYLPHENYL)PROPANAMIDE](/img/structure/B247138.png)
3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]-N~1~-(3-METHYLPHENYL)PROPANAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(3,4-dimethoxyphenyl)ethylamino]-N-(3-methylphenyl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a combination of aromatic rings, methoxy groups, and an amide linkage, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,4-dimethoxyphenyl)ethylamino]-N-(3-methylphenyl)propanamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available 3,4-dimethoxyphenylacetic acid and 3-methylaniline.
Formation of Intermediate: The 3,4-dimethoxyphenylacetic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂).
Amide Formation: The acid chloride is then reacted with 3-methylaniline in the presence of a base such as triethylamine to form the amide intermediate.
Alkylation: The amide intermediate undergoes alkylation with 2-bromoethyl methyl ether to introduce the 2-(3,4-dimethoxyphenyl)ethyl group.
Final Product: The final step involves the reduction of the intermediate to yield 3-[2-(3,4-dimethoxyphenyl)ethylamino]-N-(3-methylphenyl)propanamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The methoxy groups can undergo oxidation to form corresponding quinones.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of quinones.
Reduction: Conversion to the corresponding amine.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural similarity to natural substrates.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals targeting specific pathways.
Industry
Material Science: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism by which 3-[2-(3,4-dimethoxyphenyl)ethylamino]-N-(3-methylphenyl)propanamide exerts its effects depends on its application. In enzyme inhibition, it may mimic the natural substrate of the enzyme, binding to the active site and preventing the enzyme from catalyzing its normal reaction. The molecular targets and pathways involved would vary based on the specific enzyme or receptor it interacts with.
相似化合物的比较
Similar Compounds
3,4-Dimethoxyphenethylamine: Shares the 3,4-dimethoxyphenyl group but lacks the amide linkage.
N-(3-Methylphenyl)propanamide: Contains the amide linkage but lacks the 3,4-dimethoxyphenyl group.
Uniqueness
3-[2-(3,4-dimethoxyphenyl)ethylamino]-N-(3-methylphenyl)propanamide is unique due to the combination of its structural features, which confer specific reactivity and potential biological activity not found in simpler analogs.
This detailed overview provides a comprehensive understanding of 3-[2-(3,4-dimethoxyphenyl)ethylamino]-N-(3-methylphenyl)propanamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
分子式 |
C21H28N2O3 |
|---|---|
分子量 |
356.5 g/mol |
IUPAC 名称 |
3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-N-(3-methylphenyl)propanamide |
InChI |
InChI=1S/C21H28N2O3/c1-16-6-5-7-18(14-16)22-21(24)11-13-23(2)12-10-17-8-9-19(25-3)20(15-17)26-4/h5-9,14-15H,10-13H2,1-4H3,(H,22,24) |
InChI 键 |
GMQVBKSVRUXKGW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)CCN(C)CCC2=CC(=C(C=C2)OC)OC |
规范 SMILES |
CC1=CC(=CC=C1)NC(=O)CCN(C)CCC2=CC(=C(C=C2)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Ethyl-4-[1-(3-methylbenzyl)-4-piperidinyl]piperazine](/img/structure/B247057.png)
![1-Ethyl-4-[1-(2-methylbenzyl)piperidin-4-yl]piperazine](/img/structure/B247058.png)
![1-[1-(2-Chlorobenzyl)-4-piperidinyl]-4-ethylpiperazine](/img/structure/B247061.png)
![1-Benzyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247063.png)
![1-Benzyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247064.png)
![1-Benzyl-4-{1-[4-(methylsulfanyl)benzyl]-4-piperidinyl}piperazine](/img/structure/B247066.png)
![1-Benzyl-4-[1-(4-ethoxybenzyl)-4-piperidinyl]piperazine](/img/structure/B247068.png)
![Ethyl 1-[3-(2,5-dimethoxyanilino)-3-oxopropyl]-4-piperidinecarboxylate](/img/structure/B247071.png)
![3-[benzyl(ethyl)amino]-N-(2,5-dimethoxyphenyl)propanamide](/img/structure/B247072.png)
![N-(2,5-dimethoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B247073.png)
![Ethyl 1-[3-(2,5-dimethoxyanilino)-3-oxopropyl]-3-piperidinecarboxylate](/img/structure/B247074.png)
![3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]-N~1~-PHENYLPROPANAMIDE](/img/structure/B247075.png)


